molecular formula C10H8N2O3 B189485 5-Phenylbarbituric acid CAS No. 22275-34-9

5-Phenylbarbituric acid

Cat. No.: B189485
CAS No.: 22275-34-9
M. Wt: 204.18 g/mol
InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
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Description

5-Phenylbarbituric acid, also known as phenobarbital, is a derivative of barbituric acid. It is a long-acting barbiturate that has been widely used as an anticonvulsant and sedative. The compound is characterized by its ability to depress the central nervous system, making it effective in the treatment of various types of seizures, except for absence seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Phenylbarbituric acid involves the condensation of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate. The reaction is carried out in methanol, followed by acidification with hydrochloric acid to yield the crude product. The crude product is then recrystallized from an ethanol aqueous solution to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ethyl acetate and methanol solution of sodium methylate, followed by heating to reflux. The reaction mixture is then treated with urea and diethyl alpha-ethyl-alpha-phenylmalonate. After the reaction, the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Phenylbarbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylbarbituric acid involves its binding to gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. As a result, neuronal excitability is reduced, leading to its anticonvulsant and sedative effects .

Comparison with Similar Compounds

Uniqueness: 5-Phenylbarbituric acid is unique due to its long-acting nature and its specific use as an anticonvulsant. Unlike shorter-acting barbiturates, it provides prolonged therapeutic effects, making it suitable for chronic management of seizure disorders .

Properties

IUPAC Name

5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEHILLCBQWTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176821
Record name 5-Phenylbarbituric acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22275-34-9
Record name 5-Phenylbarbituric acid
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Record name 5-Phenylbarbituric acid
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Record name 22275-34-9
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Record name 22275-34-9
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Record name 5-Phenylbarbituric acid
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Record name 5-phenylbarbituric acid
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Record name 5-PHENYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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